Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives was confirmed by FTIR, MS and 1H-NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene derivatives typically involve condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Physical and Chemical Properties Analysis
The physical and chemical properties of specific thiophene derivatives can vary widely. For example, Ethyl 2-thiophenecarboxylate has a refractive index of n20/D 1.526, a boiling point of 218 °C, and a density of 1.162 g/mL at 25 °C .Scientific Research Applications
Synthesis of Novel Heterocycles
Researchers have explored the synthesis of new heterocycles using compounds similar to Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as precursors. These synthetic pathways aim to generate compounds with significant anticancer activity, showcasing potent effects against specific human cancer cell lines, such as colon HCT-116 (Abdel-Motaal et al., 2020).
Pharmacologically Active Derivatives
The modification and functionalization of benzo[b]thiophen derivatives have been studied extensively. These modifications include the synthesis of amines and thiouronium salts, contributing to a preliminary understanding of their pharmacological potential (Chapman et al., 1971).
Synthesis of Pyrazoles, Pyridazines, Pyrimidines, and Their Fused Derivatives
Research has also focused on the reactivity of Ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with various chemical reagents, leading to the creation of fused thiophene derivatives. These compounds have been identified for their high potential pharmaceutical uses, indicating a broad spectrum of application in drug development (Mohareb et al., 2000).
Antimicrobial and Antioxidant Studies
Synthetic derivatives based on the benzo[b]thiophene moiety have been evaluated for their antimicrobial and antioxidant activities. Some synthesized compounds displayed excellent antibacterial and antifungal properties, alongside significant antioxidant potential. These findings suggest the utility of such compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Application as Disperse Dyes
The chemical versatility of benzo[b]thiophene derivatives extends to their application as disperse dyes. These compounds have shown good coloration and fastness properties on polyester, indicating their potential in textile applications (Sabnis & Rangnekar, 1989).
Anti-Rheumatic Potential
The synthesis of certain ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives and their metal complexes have demonstrated significant anti-rheumatic effects. These findings contribute to the exploration of new therapeutic agents for rheumatic diseases (Sherif & Hosny, 2014).
Safety and Hazards
Future Directions
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . This suggests that future research may continue to explore the potential of thiophene derivatives in various applications.
Properties
IUPAC Name |
ethyl 6-methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-4-24-20(23)17-15-9-8-13(3)11-16(15)25-19(17)21-18(22)14-7-5-6-12(2)10-14/h5-7,10,13H,4,8-9,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGXSUPOLCWCTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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